molecular formula C9H7ClF3N B14036619 Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)-

Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)-

Cat. No.: B14036619
M. Wt: 221.60 g/mol
InChI Key: UZFZOKPPGNEVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it distinct from other trifluoromethyl-substituted pyridines, potentially leading to different reactivity and biological activity .

Properties

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)3-7(14-8)5-1-2-5/h3-5H,1-2H2

InChI Key

UZFZOKPPGNEVIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.